Draflazine

Description

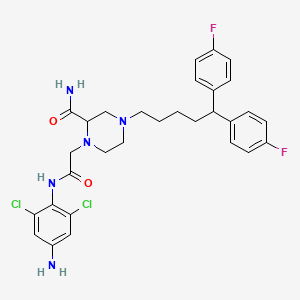

Structure

3D Structure

Propriétés

IUPAC Name |

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYIWLIESDFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33Cl2F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869655 | |

| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120770-34-5 | |

| Record name | Draflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Draflazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRAFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Draflazine's Mechanism of Action on the Equilibrative Nucleoside Transporter 1 (ENT1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Draflazine is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein crucial for the cellular uptake of nucleosides like adenosine. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its physiological effects, which include vasodilation and cardioprotection.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound's interaction with ENT1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and experimental workflows.

Introduction to ENT1 and this compound

The Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC29A1 gene, is a widely expressed glycoprotein that facilitates the bidirectional transport of purine and pyrimidine nucleosides across the plasma membrane.[4][5] This process is sodium-independent and plays a vital role in nucleoside salvage pathways.[4][5] A key physiological substrate for ENT1 is adenosine, a potent signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[5][6] By regulating the cellular uptake of adenosine, ENT1 effectively controls its extracellular concentration and subsequent activation of adenosine receptors.[3][6]

This compound is a non-nucleoside inhibitor of ENT1 that has been extensively studied for its cardioprotective and antihyperalgesic effects.[7][8] Its therapeutic potential stems from its ability to inhibit ENT1-mediated adenosine transport, leading to an accumulation of extracellular adenosine and enhanced signaling through adenosine receptors.[3][7]

Molecular Mechanism of Action

This compound exerts its effect on ENT1 through a direct, competitive inhibition mechanism.[9] It binds to the transporter, thereby blocking the passage of nucleosides.

Binding and Inhibition of ENT1

Kinetic studies have demonstrated that this compound and its analogues compete with the high-affinity ENT1 inhibitor, [3H]nitrobenzylthioinosine ([3H]NBMPR), for the same binding site on the transporter.[1][2] This suggests a direct interaction with the central cavity of ENT1.[2] While this compound exhibits high affinity for ENT1, some of its analogues have shown varying degrees of selectivity for ENT2, highlighting the potential for developing subtype-selective inhibitors.[1][2]

The interaction of this compound with ENT1 is characterized by a high association rate and a relatively slow dissociation rate, leading to a prolonged residence time at the transporter.[10] This sustained target occupancy contributes to its potent inhibitory effect.[10]

Functional Consequences of ENT1 Inhibition

The primary functional consequence of this compound-mediated ENT1 inhibition is the elevation of extracellular adenosine levels.[3][7] This increased adenosine concentration leads to enhanced activation of G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades that mediate the physiological effects of this compound.[7] For instance, the antihyperalgesic effects of this compound have been shown to be attenuated by adenosine receptor antagonists, confirming the crucial role of this pathway.[7]

Quantitative Data

The inhibitory potency of this compound and its analogues on ENT1 has been quantified in various studies. The following tables summarize key quantitative data.

| Compound | Species | Cell/Membrane Preparation | Assay Type | IC50 (nM) | Reference |

| This compound | Human | Erythrocyte Membranes | [3H]NBMPR Binding | 1.3 | [1] |

| This compound | Mouse | Ehrlich Cell Membranes | [3H]NBMPR Binding | 11 | [1] |

| This compound | Guinea Pig | N/A (in vivo) | Thermal Hyperalgesia | Lowest active dose: 2.5 mg/kg | [7] |

| This compound | Human | U-2 OS cells | Functional (Adenosine Signaling) | pIC50: 8.0 (30 min pre-incubation) | [9] |

Table 1: Inhibitory Potency (IC50) of this compound on ENT1.

| Compound | Target | Affinity (pKi) | Residence Time (min) | Reference |

| This compound | Human ENT1 | 8.8 | 31 | [10] |

| Analogue 4 | Human ENT1 | 8.8 | >600 | [10] |

Table 2: Binding Affinity and Residence Time of this compound and an Analogue at Human ENT1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with ENT1.

Radioligand Binding Assay ([3H]NBMPR)

This assay is used to determine the binding affinity of this compound for ENT1 by measuring its ability to displace the radiolabeled ligand [3H]NBMPR.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a source rich in ENT1 (e.g., human erythrocytes or mouse Ehrlich cells) through homogenization and differential centrifugation.

-

Incubation: Incubate the prepared membranes with a fixed concentration of [3H]NBMPR and varying concentrations of this compound in a suitable buffer at room temperature.

-

Separation: After reaching equilibrium, separate the membrane-bound radioligand from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific [3H]NBMPR binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]NBMPR binding) by non-linear regression analysis.

Cellular Uridine Uptake Assay

This functional assay measures the ability of this compound to inhibit the transport of a nucleoside substrate, such as [3H]uridine, into intact cells.

Protocol:

-

Cell Culture: Culture cells expressing ENT1 (e.g., Ehrlich cells) to a suitable density.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Uptake Initiation: Initiate nucleoside uptake by adding a solution containing [3H]uridine.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the rate of uridine uptake at each this compound concentration. Determine the IC50 value for the inhibition of uptake.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.

Caption: this compound binds to and inhibits the ENT1 transporter.

Caption: Workflow for the [3H]NBMPR radioligand binding assay.

Caption: Workflow for the cellular uridine uptake assay.

Caption: Downstream signaling pathway of this compound action.

Conclusion

This compound is a well-characterized, high-affinity inhibitor of the ENT1 transporter. Its mechanism of action involves direct, competitive binding to ENT1, leading to a blockade of nucleoside transport and a subsequent increase in extracellular adenosine concentrations. This elevation in adenosine potentiates signaling through adenosine receptors, mediating the diverse physiological effects of this compound. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on ENT1 inhibitors and related therapeutic areas. The continued study of this compound and its analogues will be valuable for the development of novel therapeutics targeting nucleoside transport.

References

- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. bioivt.com [bioivt.com]

- 5. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Draflazine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Draflazine is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a key membrane protein responsible for the cellular uptake of adenosine. By blocking ENT1, this compound elevates extracellular adenosine levels, thereby potentiating adenosine receptor signaling. This mechanism underlies its therapeutic potential in a range of conditions, particularly those involving ischemia and inflammation. This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: ENT1 Inhibition and Adenosine Signaling

This compound exerts its pharmacological effects by competitively inhibiting the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a bidirectional transporter that facilitates the movement of nucleosides, such as adenosine, across cell membranes, driven by the concentration gradient. In physiological and pathophysiological states, such as ischemia, where adenosine production is increased, ENT1 plays a crucial role in clearing adenosine from the extracellular space.

By blocking ENT1, this compound effectively reduces the cellular reuptake of adenosine, leading to an accumulation of this nucleoside in the extracellular milieu.[1][2] This elevated extracellular adenosine then becomes more available to bind to and activate its G-protein coupled receptors (A1, A2A, A2B, and A3), initiating a cascade of downstream signaling events.[3][4] These signaling pathways are central to the therapeutic effects of this compound, which include vasodilation, anti-inflammatory responses, and cardioprotection.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Cell Line | Reference |

| Ki ([3H]NBMPR binding) | 0.94 nM | Human Erythrocytes | [5] |

| IC50 (Adenosine Uptake) | Not explicitly stated | Human HeLa Cells | [6] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Residence Time (RT) | 88 min | Human ENT1 | [7] |

| Longest RT Analogue | >10 hours | Human ENT1 | [5][7] |

Table 3: Clinical Efficacy in Unstable Angina

| Endpoint | This compound (3.5 mg IV) | Placebo | p-value | Reference |

| Mean Duration of Chest Pain (24h) | 75.5 min | 91.4 min | Not Statistically Significant | [8][9] |

| Cardiovascular Events | 5/10 patients | 7/11 patients | Not Statistically Significant | [8][9] |

| Adverse Events | 1 | 5 | Not Stated | [8][9] |

Detailed Experimental Protocols

ENT1 Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound to the ENT1 transporter using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the human ENT1 transporter.

Materials:

-

Radioligand: [3H]-S-(4-Nitrobenzyl)-6-thioinosine ([3H]NBMPR)

-

Cell Membranes: Prepared from human erythrocytes or cell lines overexpressing hENT1 (e.g., HeLa, U937).

-

Test Compound: this compound

-

Assay Buffer: Tris-HCl buffer (pH 7.4)

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Isolate cell membranes from the source (e.g., human erythrocytes) through centrifugation and homogenization. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NBMPR (typically at its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]NBMPR (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. scbt.com [scbt.com]

- 2. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.hi.is [iris.hi.is]

- 9. Nucleoside transport inhibition by this compound in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Draflazine as a Nucleoside Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporter 1 (ENT1), a key membrane protein responsible for the cellular uptake of nucleosides like adenosine. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its physiological effects. This mechanism of action underlies this compound's therapeutic potential in conditions such as myocardial ischemia and inflammatory pain. This technical guide provides an in-depth overview of this compound's core pharmacology, including its binding affinity, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research and development setting.

Core Mechanism of Action: Inhibition of Nucleoside Transport

This compound exerts its pharmacological effects primarily through the competitive inhibition of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1] ENTs are a family of transmembrane proteins that facilitate the bidirectional transport of nucleosides and nucleobases across cellular membranes, driven by the concentration gradient.[2] There are two main subtypes of equilibrative transporters: ENT1 and ENT2. While both transport a broad range of nucleosides, they exhibit different sensitivities to inhibitors.[2] this compound shows a high affinity for ENT1.[3]

By binding to ENT1, this compound blocks the reuptake of adenosine from the extracellular space into cells. This leads to an accumulation of adenosine in the vicinity of its receptors, thereby amplifying adenosine-mediated signaling.[2] This potentiation of endogenous adenosine is the cornerstone of this compound's therapeutic effects, particularly its cardioprotective and anti-inflammatory properties.

Quantitative Data: Binding Affinity and Potency

The inhibitory potency of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentration.

| Parameter | Value | Species/System | Reference |

| Ki | 4.5 nM | Human Myocardium & Erythrocytes | [3][4] |

| Kd | 0.57 ng/mL | Human Plasma |

Table 1: Binding Affinity of this compound for the Nucleoside Transporter.

While direct IC50 values for this compound against both ENT1 and ENT2 are not consistently reported in a single study, research on this compound analogues provides insights into its selectivity. This compound itself is considered a potent ENT1-selective inhibitor.[2] Interestingly, structural modifications to the this compound scaffold can alter this selectivity, with some analogues demonstrating a 2- to 6-fold higher selectivity for ENT2.[2][5] This highlights the potential for developing more specific ENT inhibitors based on the this compound chemical backbone.

| Transporter Subtype | Selectivity Profile | Reference |

| ENT1 | High affinity and primary target | [2] |

| ENT2 | Lower affinity compared to ENT1; some analogues show increased selectivity | [2][5] |

Table 2: Transporter Subtype Selectivity of this compound and its Analogues.

Significant species-dependent differences in the affinity of this compound and its analogues for ENT1 have been observed, with lower affinity generally reported for rat transporters compared to human transporters.[1][6] This is a critical consideration for the preclinical evaluation and translation of efficacy data to human studies.

Signaling Pathway Modulation

The inhibition of adenosine reuptake by this compound leads to the enhanced activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct intracellular signaling cascades. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.

Caption: this compound's effect on the adenosine signaling pathway.

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays used to characterize this compound and other nucleoside transport inhibitors.

Radioligand Binding Assay for ENT1 ([³H]-NBMPR Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand, S-(4-Nitrobenzyl)-6-thioinosine ([³H]-NBMPR), for binding to ENT1.

Materials:

-

Cell membranes expressing ENT1 (e.g., from human erythrocytes or recombinant cell lines)

-

[³H]-NBMPR (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes in binding buffer.

-

Reaction Setup: In a microplate or microcentrifuge tubes, add the following in order:

-

Binding buffer

-

Test compound at various concentrations

-

[³H]-NBMPR at a fixed concentration (typically at or below its Kd)

-

Membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NBMPR (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled potent inhibitor like NBMPR). The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Nucleoside Uptake Inhibition Assay ([³H]-Uridine Uptake)

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled nucleoside, such as [³H]-uridine, into cells.

Materials:

-

Cells expressing nucleoside transporters (e.g., HeLa, K562, or primary cells)

-

[³H]-uridine (radiolabeled substrate)

-

Test compound (e.g., this compound)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Stop solution (ice-cold uptake buffer containing a high concentration of an unlabeled nucleoside or an inhibitor)

-

Cell lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture cells to an appropriate density in multi-well plates.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).

-

Initiation of Uptake: Initiate the uptake by adding [³H]-uridine to the wells.

-

Incubation: Incubate for a short period during which uptake is linear (e.g., 1-5 minutes).

-

Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold stop solution.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC50 value of the test compound for the inhibition of [³H]-uridine uptake.

Experimental Workflow: High-Throughput Screening of ENT Inhibitors

The identification of novel ENT inhibitors often involves a high-throughput screening (HTS) campaign. The following diagram illustrates a typical workflow for such a screen.

Caption: A typical workflow for identifying and characterizing ENT inhibitors.

Pharmacokinetics and Clinical Overview

Preclinical pharmacokinetic studies of this compound have been conducted, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. A study in rats revealed a volume of the central compartment of 12.9 L and a total intrinsic clearance of 645 ml/min.

In a clinical setting, this compound has been investigated for its potential therapeutic benefits in cardiovascular diseases. A randomized, double-blind, placebo-controlled study in patients with unstable angina and non-Q-wave infarction showed that this compound was well-tolerated.[5][7] While the study did not show a statistically significant difference in the primary endpoints of vectorcardiographic or biochemical measures of ischemia, there was a trend towards a reduction in the mean duration of chest pain in the this compound-treated group (75.5 min vs. 91.4 min in the placebo group).[5][7] These findings suggest that nucleoside transport inhibition is a promising approach for enhancing adenosine's cardioprotective effects in acute myocardial ischemia, though further larger-scale trials are needed to fully establish its efficacy.[5][7]

Conclusion

This compound is a well-characterized, potent inhibitor of the ENT1 nucleoside transporter. Its ability to increase extracellular adenosine levels provides a strong rationale for its investigation in a range of therapeutic areas, from cardiovascular disease to pain and inflammation. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative pharmacology, and the experimental methodologies crucial for its study. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals working in the field of nucleoside transport and adenosine signaling.

References

- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 6. SLC29 family | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

The Dawn of a Medical Revolution: A Technical History of Penicillin's Discovery and Development

This in-depth guide chronicles the pivotal moments and scientific breakthroughs in the discovery and development of penicillin, from a chance observation to a cornerstone of modern medicine. It is intended for researchers, scientists, and drug development professionals, providing a detailed look at the experimental methodologies, quantitative data, and biological pathways that defined the first true antibiotic.

The Serendipitous Discovery

The story of penicillin began in 1928 at St. Mary's Hospital in London with Scottish bacteriologist Alexander Fleming.[1] Upon returning from a holiday, Fleming observed that a petri dish containing Staphylococcus aureus had been contaminated by a mold, identified as Penicillium notatum (later reclassified as P. rubens).[2][3] He noted a clear zone of inhibited bacterial growth around the mold, suggesting it was producing a bactericidal substance.[4][5] Fleming named this substance "penicillin."[2][6] He published his findings in 1929, noting its effect on a range of harmful bacteria, but the substance proved highly unstable and difficult to isolate, leading it to be considered a laboratory curiosity for nearly a decade.[1][5][6]

From Curiosity to Cure: The Oxford Team's Breakthrough

It wasn't until 1939 that a team at the Sir William Dunn School of Pathology at Oxford University, led by pathologist Howard Florey and biochemist Ernst Chain, revisited Fleming's work.[1][7] Their systematic investigation aimed to purify and concentrate penicillin, which they successfully achieved from the fungal culture broth.[2][8] This purified extract demonstrated potent in vitro and in vivo bactericidal action, marking a critical turning point in penicillin's development.[7]

Key Experiment: The Mouse Protection Test (1940)

The definitive proof of penicillin's therapeutic potential came from a pivotal animal experiment conducted by Florey and Chain's team in 1940.[1][4] This experiment was the crucial step Fleming had not taken and provided the compelling evidence needed to proceed to human trials.[7]

Experimental Protocol: Mouse Protection Test

Objective: To determine if purified penicillin extract can protect mice from a lethal infection of hemolytic streptococci.

Materials:

-

A virulent strain of hemolytic streptococci.

-

Purified penicillin extract in a saline solution.

-

Healthy, uniform mice (8 total).

-

Sterile syringes and needles for injection.

Methodology:

-

Infection: All eight mice were injected with a lethal dose of hemolytic streptococci.[4]

-

Treatment Group: Four of the infected mice were subsequently administered subcutaneous injections of the penicillin extract.[4] The exact dosage and frequency were determined by the team's preliminary toxicity tests.

-

Control Group: The remaining four infected mice received no treatment.[4]

-

Observation: The mice were observed over a period of 16-24 hours, and their health status was recorded.[7]

Results: The results were unambiguous. The four mice in the control group died from the bacterial infection, while all four mice that received penicillin survived, demonstrating its powerful antibiotic potential.[4][7] This success electrified the research community and set the stage for human trials.[7]

Caption: Workflow of the pivotal 1940 mouse protection experiment.

The Challenge of Mass Production and First Human Trials

Despite the success in mice, producing enough stable penicillin for human use was a monumental challenge. The Oxford team initially used bedpans and milk churns to cultivate the mold, requiring vast quantities of culture fluid to produce even a small amount of the drug.[5]

The first human trial in 1941 involved a policeman, Albert Alexander, who had a severe staphylococcal and streptococcal infection.[1][9] He showed remarkable improvement after receiving penicillin, but supplies ran out, and he ultimately relapsed and died.[1][2] This tragic event underscored the urgent need for industrial-scale production.

The American Effort and Deep-Tank Fermentation

With Britain embroiled in World War II, Florey traveled to the United States in 1941 to seek help from American pharmaceutical companies.[1][6] This collaboration, involving companies like Pfizer, Merck, and Squibb, and the U.S. Department of Agriculture's Northern Regional Research Laboratory (NRRL), was crucial.[1]

Scientists at the NRRL made key advances, including the discovery of a more productive strain of mold, Penicillium chrysogenum, found on a cantaloupe at a local market.[5][10] The most significant breakthrough was the development of the deep-tank fermentation process.[11] This method allowed for the cultivation of the mold in large, aerated, and constantly agitated tanks, dramatically increasing the yield.[12]

Experimental Protocol: Large-Scale Penicillin Production via Fed-Batch Fermentation

Objective: To produce large quantities of penicillin using a submerged culture fed-batch fermentation process.

Materials:

-

High-yielding strain of Penicillium chrysogenum.[13]

-

Culture medium (e.g., corn steep liquor, lactose, glucose, mineral salts).[11]

-

Precursor molecule (e.g., phenylacetic acid for Penicillin G).[13]

-

Large-scale (e.g., 50,000-gallon) stainless steel bioreactor.[12]

-

Sterile air supply, agitation system, and pH/temperature controls.

Methodology:

-

Inoculum Development: A pure culture of P. chrysogenum is grown through several seed stages, first in flasks and then in smaller seed tanks to build up sufficient biomass.[11][13]

-

Production Fermentation (Upstream Processing):

-

The production bioreactor is filled with the sterilized culture medium.

-

The vessel is inoculated with the culture from the seed tank.

-

Growth Phase: For the first ~40 hours, conditions (e.g., aeration, agitation, temperature) are optimized for rapid mycelial growth.[13]

-

Production Phase: As the primary nutrient (glucose) is depleted, a continuous feed of a carbon source (e.g., lactose) and the precursor is initiated. This "fed-batch" process prolongs the stationary phase, where penicillin, a secondary metabolite, is produced.[12][14] The fermentation cycle typically lasts 120-200 hours.[12]

-

-

Extraction and Purification (Downstream Processing):

-

Filtration: The fungal mycelia are separated from the culture broth.

-

Solvent Extraction: Penicillin is extracted from the filtered broth using a solvent (e.g., amyl acetate) at a low pH.

-

Back-Extraction: The penicillin is then back-extracted into an aqueous buffer at a neutral pH, which concentrates and purifies the product.[13]

-

Crystallization: The final step involves crystallizing the penicillin salt to achieve a high-purity final product (>99.5%).[13]

-

Caption: Workflow for industrial penicillin production.

Penicillin Production Yield Over Time

The advancements in strain selection and fermentation technology led to an exponential increase in penicillin production efficiency.

| Time Period | Strain / Method | Penicillin Yield (per liter of culture) |

| Early 1940s | Fleming's P. rubens | Trace amounts |

| ~1943 | NRRL "Cantaloupe" Strain (P. chrysogenum) | ~0.15 grams |

| Modern Day | Industrial Strains (P. chrysogenum) | 40 - 50 grams[12] |

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Penicillins belong to the β-lactam class of antibiotics.[2] Their bactericidal activity stems from a unique chemical structure containing a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[2][15] This strained ring structure is key to its function.[2]

Penicillin acts by inhibiting bacterial cell wall synthesis.[16] Specifically, it targets and irreversibly inhibits enzymes known as penicillin-binding proteins (PBPs), such as DD-transpeptidase.[16][17] These enzymes are essential for catalyzing the final step in peptidoglycan synthesis: the cross-linking of peptide chains that gives the bacterial cell wall its structural integrity.[17][18] By blocking this process, penicillin weakens the cell wall. As the bacterium attempts to grow and divide, the compromised wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[16][18] Since human cells lack a cell wall, penicillin is selectively toxic to bacteria.[16][17]

Caption: Penicillin's mechanism of action on bacterial cell wall synthesis.

Evolution and Variants: Penicillin G vs. Penicillin V

The first purified forms in clinical use were Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).[2] While they share the same core structure and mechanism, a subtle difference in their side chains dramatically alters their clinical utility.[19]

-

Penicillin G: Features a benzyl side chain. It is highly potent but is destroyed by stomach acid, restricting its use to parenteral (intravenous or intramuscular) routes.[2][19][20]

-

Penicillin V: Possesses a phenoxymethyl side chain. The electron-withdrawing effect of the oxygen atom in this side chain protects the β-lactam ring from acid hydrolysis in the stomach.[19] This makes Penicillin V stable enough for oral administration.[2][21]

Comparative Pharmacokinetic Properties

| Property | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |

| Administration Route | Intravenous, Intramuscular[2] | Oral[2] |

| Acid Stability | Labile (destroyed by stomach acid)[2][20] | Stable (resistant to stomach acid)[2][22] |

| Oral Bioavailability | Poor / Negligible | Good (60-75%) |

| Serum Protein Binding | ~60%[20] | ~80%[20][22] |

| Primary Clinical Use | Severe infections requiring high, reliable blood levels[19] | Mild to moderate infections[19][22] |

| Relative Potency | More potent against susceptible Gram-negative bacteria like Neisseria species.[19][21] | Slightly less active than Penicillin G against some organisms.[19] |

Conclusion

The journey of penicillin from a contaminated petri dish to a globally produced life-saving drug is a testament to scientific observation, perseverance, and collaboration. The initial discovery by Fleming, the rigorous development by Florey and Chain, and the industrial scale-up by American partners during a time of global crisis collectively ushered in the antibiotic era, fundamentally transforming medicine and saving countless lives.[1][23] The foundational principles of its mechanism, production, and chemical modification continue to inform antibiotic research and development today.

References

- 1. acs.org [acs.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 4. Penicillin | BioNinja [old-ib.bioninja.com.au]

- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 6. bellarmine.edu [bellarmine.edu]

- 7. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 8. Sir Howard Walter Florey--the force behind the development of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The real story behind penicillin | PBS News [pbs.org]

- 10. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 11. acs.org [acs.org]

- 12. news-medical.net [news-medical.net]

- 13. benchchem.com [benchchem.com]

- 14. crdd.osdd.net [crdd.osdd.net]

- 15. basic penicillin structure [cat.middlebury.edu]

- 16. news-medical.net [news-medical.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. benchchem.com [benchchem.com]

- 20. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. What’s the difference between penicillin G and penicillin V (VK)? | Medicine Specifics [medicinespecifics.com]

- 22. Penicillin V: Package Insert / Prescribing Information [drugs.com]

- 23. historytimelines.co [historytimelines.co]

Draflazine for Cardioprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular uptake of adenosine. By blocking this transporter, this compound effectively increases the extracellular concentration of adenosine, a nucleoside with well-established cardioprotective properties. This guide provides an in-depth overview of this compound's mechanism of action, a summary of its preclinical and clinical evaluation in the context of cardioprotection, detailed experimental protocols, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in preventing and treating ischemic heart disease.

Mechanism of Action

This compound's primary pharmacological action is the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This transporter, a member of the SLC29A family of solute carriers, facilitates the bidirectional movement of nucleosides, including adenosine, across the cell membrane. During periods of metabolic stress, such as myocardial ischemia, adenosine is released from cardiomyocytes. By inhibiting ENT1, this compound prevents the reuptake of adenosine into cells, leading to an accumulation of adenosine in the interstitial space. This elevated extracellular adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3) on the surface of cardiomyocytes, coronary vascular smooth muscle cells, and inflammatory cells, triggering a cascade of downstream signaling events that collectively contribute to cardioprotection.

dot

An In-depth Technical Guide on the Structure-Activity Relationship of Draflazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of Draflazine, a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). By modulating the uptake of adenosine, this compound and its analogs have significant therapeutic potential in areas such as cardiovascular disease and oncology. This document synthesizes key quantitative data, experimental protocols, and the underlying biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction to this compound and its Mechanism of Action

This compound is a high-affinity inhibitor of ENT1, a bidirectional transporter responsible for the movement of nucleosides like adenosine across cell membranes. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine.[1] This elevation in extracellular adenosine allows it to activate its various G-protein coupled receptors (A1, A2A, A2B, A3), leading to a range of physiological effects, including vasodilation and anti-inflammatory responses.[2][3] The development of potent and selective ENT1 inhibitors is a key strategy for harnessing the therapeutic benefits of adenosine signaling.[4]

Core Pharmacophore and Structure-Activity Relationships

The SAR of this compound and its analogs reveals critical molecular features required for high-affinity interaction with ENT1. The core structure can be deconstructed into several key components, with modifications to each influencing potency and selectivity.

Key findings from SAR studies indicate:

-

A Hydrophobic Group: The presence of a hydrophobic moiety is crucial for high-affinity binding to ENT1.[5]

-

Piperazine Ring: The aminocarbonyl group's position on the piperazine ring significantly affects the inhibitor's ability to discriminate between species (e.g., human vs. mouse ENT1).[5]

-

Alkyl Chain Length: For high-affinity interactions with the ENT1 transporter (also known as es), a 5-carbon chain connecting the piperazine to the hydrophobic group is optimal. Conversely, a shorter alkyl chain can enhance binding to the ENT2 transporter (ei).[5]

Some derivatives of this compound have been shown to be 2- to 6-fold more selective for ENT2 over ENT1, highlighting the subtle structural modifications that can shift subtype selectivity.[6][7]

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and a key analog against human ENT1. The data is derived from radioligand binding assays, a standard method for quantifying inhibitor affinity.

| Compound | Target | Assay Type | Kᵢ (nmol/l) | Reference |

| This compound | Human Myocardial & Erythrocyte Nucleoside Transporter (ENT1) | [³H]-NBTI Binding | 4.5 | [8] |

| Dipyridamole | Human Myocardial & Erythrocyte Nucleoside Transporter (ENT1) | [³H]-NBTI Binding | ~45 | [8] |

As noted in the study, this compound's potency was approximately ten times greater than that of Dipyridamole in both myocardial and erythrocyte membranes.[8]

A study of 15 this compound analogs demonstrated a wide range of affinities, spanning over a 1000-fold difference for ENT1 and ENT2 transporters. The selectivity (ENT1/ENT2 ratio) varied dramatically, from 370 for the most ENT1-selective compound (R70527) to 0.17 for an ENT2-selective analog (soluflazine).[5]

Experimental Protocols

The accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. The most common assays used in this compound SAR studies are radioligand binding assays and nucleoside uptake inhibition assays.

4.1. Radioligand Binding Assay (Competitive Inhibition)

This method quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the target transporter.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound analogs for ENT1.

-

Biological Material: Isolated cell membranes from human erythrocytes or ventricular myocardium, which express ENT1.[8]

-

Radioligand: [³H]-nitrobenzylthioinosine ([³H]-NBTI), a high-affinity ENT1 probe.[8]

-

Protocol Outline:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[9]

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]-NBTI (e.g., 0.8 nmol/l), and varying concentrations of the test compound (e.g., this compound).[8]

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI).[9]

-

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[9]

-

4.2. Nucleoside Uptake Inhibition Assay

This functional assay measures how effectively an inhibitor blocks the transport of a nucleoside substrate into cells.

-

Objective: To determine the functional potency (IC₅₀) of this compound analogs in blocking ENT-mediated transport.

-

Cell Line: A cell line expressing the transporter of interest, such as HAP1 ENT2-knockout cells for selective ENT1 analysis.[10]

-

Substrate: A radiolabeled nucleoside, such as [³H]-uridine.[5][10]

-

Protocol Outline:

-

Cell Culture: Plate cells in multi-well plates and grow to an appropriate confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a set period.

-

Uptake Initiation: Add the radiolabeled nucleoside substrate to initiate uptake and incubate for a defined time (e.g., 10-20 minutes).

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the inhibition of uptake against the inhibitor concentration.

-

Mandatory Visualizations

The following diagrams illustrate the key biological and experimental frameworks relevant to this compound SAR studies.

Caption: this compound inhibits ENT1, increasing extracellular adenosine and enhancing receptor signaling.

Caption: An iterative workflow for the design, synthesis, and evaluation of novel analogs.

Caption: Logical relationships between structural features and their impact on transporter affinity.

References

- 1. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Targets and Signaling Pathways of Draflazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs), primarily targeting ENT1.[1][2] By blocking the reuptake of adenosine from the extracellular space, this compound effectively increases the local concentration of adenosine, thereby potentiating its physiological effects. This mechanism of action has positioned this compound as a compound of interest for its cardioprotective and anti-ischemic properties.[3][4] This technical guide provides a comprehensive overview of this compound's molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its study.

Molecular Targets of this compound

The principal molecular targets of this compound are the equilibrative nucleoside transporters, with a notable selectivity for ENT1 over ENT2.[1][5] ENTs are transmembrane proteins responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes.

Equilibrative Nucleoside Transporter 1 (ENT1)

ENT1, also known as SLC29A1, is ubiquitously expressed in human tissues and plays a crucial role in maintaining adenosine homeostasis.[2][6] this compound binds to ENT1 with high affinity, competitively inhibiting the transport of nucleosides.[7] The inhibition of ENT1 by this compound leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors.[8]

Equilibrative Nucleoside Transporter 2 (ENT2)

While this compound is more selective for ENT1, it also exhibits inhibitory activity against ENT2 (SLC29A2).[1] The affinity of this compound for ENT2 is lower than for ENT1, and the degree of selectivity can vary between species.[1] Structure-activity relationship studies of this compound and its analogues have been conducted to explore and optimize this selectivity.[5]

Quantitative Data: Binding Affinities and Pharmacokinetics

The interaction of this compound with its targets has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and a reference compound, Dipyridamole.

| Compound | Target | Parameter | Value | Cell/Tissue Source | Reference |

| This compound | Human ENT1 | Ki | 4.5 nM | Human myocardium & erythrocytes | [3] |

| This compound | Human ENT1 | Ki | 0.94 nM | Human erythrocytes | [7] |

| This compound | Mouse ENT1 | Ki | - | Mouse Ehrlich cells | [1] |

| This compound | - | Kd | 0.57 ng/ml plasma | In vivo (human) | [9] |

| This compound | - | BmaxRBC | 163 ng/ml RBC | In vivo (human) | [9] |

| Dipyridamole | Human ENT1 | Ki | ~45 nM | Human myocardium & erythrocytes | [3] |

| Dipyridamole | Human ENT1 | Ki | 14 nM | Human erythrocytes | [7] |

Ki: Inhibition constant; Kd: Dissociation constant; BmaxRBC: Maximal specific erythrocyte binding capacity.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the adenosine signaling cascade. By inhibiting ENT1 and increasing extracellular adenosine, this compound indirectly activates adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors. The downstream effects are receptor and cell-type specific.

Adenosine Receptor Signaling

-

A1 and A3 Receptor Activation: These receptors typically couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels).

-

A2A and A2B Receptor Activation: These receptors couple to stimulatory G-proteins (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.

The physiological consequences of activating these pathways are vast and include vasodilation, anti-inflammatory effects, and cardioprotection.[8][10]

Experimental Protocols

Radioligand Binding Assay for ENT1

This protocol is adapted from studies investigating the binding of this compound to ENT1 in human erythrocyte membranes.[3][7]

Objective: To determine the binding affinity (Ki) of this compound for the human ENT1 transporter.

Materials:

-

Human erythrocyte membranes (ghosts)

-

[3H]-Nitrobenzylthioinosine ([3H]-NBMPR) as the radioligand

-

This compound

-

Dipyridamole (as a reference compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare human erythrocyte ghosts according to standard methods. Resuspend the final membrane pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled NBMPR (10 µM, for non-specific binding).

-

50 µL of various concentrations of this compound (or Dipyridamole).

-

50 µL of [3H]-NBMPR (at a final concentration close to its Kd, e.g., 0.5 nM).

-

100 µL of the erythrocyte membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (20-25°C) for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NBMPR) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Uridine Uptake Assay

This protocol is based on methods used to assess the functional inhibition of ENT1 and ENT2.[1]

Objective: To measure the inhibitory effect of this compound on nucleoside transport into cells.

Materials:

-

A suitable cell line expressing ENT1 and/or ENT2 (e.g., mouse Ehrlich cells, HeLa cells).[1][8]

-

[3H]-Uridine

-

This compound

-

Transport buffer (e.g., a balanced salt solution)

-

Stop solution (ice-cold transport buffer containing a high concentration of an unlabeled nucleoside transporter inhibitor like NBMPR or dipyridamole)

-

Cell lysis buffer

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the cells to confluency in appropriate culture plates.

-

Pre-incubation: Wash the cells with transport buffer. Pre-incubate the cells with various concentrations of this compound in transport buffer for 10-15 minutes at room temperature.

-

Uptake Initiation: Add [3H]-Uridine to each well to initiate the uptake. The final concentration of uridine should be below its Km for transport to ensure initial velocity conditions.

-

Uptake Termination: After a short incubation period (e.g., 30-60 seconds), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis:

-

Determine the amount of [3H]-Uridine taken up by the cells at each this compound concentration.

-

Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of uridine uptake.

-

Conclusion

This compound is a well-characterized inhibitor of equilibrative nucleoside transporters, with a preference for ENT1. Its mechanism of action, centered on the potentiation of extracellular adenosine signaling, underscores its therapeutic potential, particularly in the context of cardiovascular diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds. A thorough understanding of its targets and signaling pathways is crucial for the continued development and potential clinical application of this and other ENT inhibitors.

References

- 1. Interaction of a series of this compound analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity, binding kinetics and functional characterization of this compound analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the nucleoside transporter inhibitor, this compound, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside transport inhibition by this compound in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combined specific target site binding and pharmacokinetic model to explore the non-linear disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hemodynamic and neurohumoral effects of various grades of selective adenosine transport inhibition in humans. Implications for its future role in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex cascade of events, involving oxidative stress, inflammation, and programmed cell death, is a significant clinical challenge in various pathologies, including myocardial infarction, stroke, and organ transplantation. This technical guide provides an in-depth overview of the core mechanisms of IRI, potential therapeutic targets, and detailed experimental protocols for preclinical research. Quantitative data from key studies are summarized in structured tables to facilitate comparison, and critical signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanisms and Signaling Pathways in Ischemia-Reperfusion Injury

The pathophysiology of IRI is multifactorial, involving a series of interconnected events that unfold upon the reintroduction of oxygen to ischemic tissues.

1. Oxidative Stress: The sudden influx of oxygen during reperfusion leads to a burst of reactive oxygen species (ROS) production by mitochondria and enzymes like NADPH oxidase.[1] This overwhelming oxidative stress damages cellular components, including lipids, proteins, and DNA.[1]

2. Inflammation: IRI triggers a potent inflammatory response. Damaged cells release damage-associated molecular patterns (DAMPs), which activate immune cells like neutrophils and macrophages.[2] This leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), further amplifying the inflammatory cascade and contributing to tissue damage.[3][4]

3. Cell Death Pathways: Cardiomyocytes and other affected cells undergo various forms of programmed cell death, including apoptosis (caspase-dependent) and necroptosis (caspase-independent).[5][6] Key signaling molecules like apoptosis signal-regulating kinase 1 (ASK1) play a crucial role in mediating these cell death pathways in response to oxidative stress.[7][8]

Signaling Pathway Overview

The following diagram illustrates the central signaling pathways implicated in ischemia-reperfusion injury.

Quantitative Data on Therapeutic Interventions

The following tables summarize quantitative data from preclinical studies evaluating various therapeutic agents for IRI. These tables provide a comparative overview of their efficacy in reducing infarct size and inhibiting apoptosis.

Table 1: Reduction in Myocardial Infarct Size by Therapeutic Agents

| Therapeutic Agent | Experimental Model | Dosage/Treatment Protocol | Control Infarct Size (% of Area at Risk) | Treated Infarct Size (% of Area at Risk) | % Reduction | Reference |

| Milrinone | Rat In Vivo I/R | 0.5 mg/kg at reperfusion | 51 ± 5% | 28 ± 7% | 45% | [9] |

| Milrinone | Rat Isolated Heart | 1 µM preconditioning | 57 ± 6% | 34 ± 6% | 40.4% | [9] |

| ASK1 Inhibitor (GS-459679) | Mouse In Vivo I/R | 10 mg/kg at reperfusion | 46 ± 13% | 32 ± 16% | 31% | [7] |

| ASK1 Inhibitor (GS-459679) | Mouse In Vivo I/R | 30 mg/kg at reperfusion | 46 ± 13% | 18 ± 13% | 60% | [7] |

| Pan-caspase inhibitor (Z-vad) | Rat In Vivo I/R | 1.65 mg/kg | Not Specified | Not Specified | ~40% | [6] |

| Pan-caspase inhibitor (Z-vad) | Rat In Vivo I/R | 3.3 mg/kg | Not Specified | Not Specified | ~40% | [6] |

| Ferroptosis inhibitor (Fer-1) | Rat In Vivo I/R | 2.2 mg/kg | Not Specified | Not Specified | ~42% | [6] |

| Ischemic Preconditioning (IPC) | Rat In Vivo I/R | 3 cycles of 3 min occlusion/5 min reperfusion | 41.5 ± 4.8% | 16.5 ± 3.4% | 60.2% | [8] |

Table 2: Inhibition of Apoptosis by Therapeutic Agents

| Therapeutic Agent | Experimental Model | Dosage/Treatment Protocol | Control Apoptosis (%) | Treated Apoptosis (%) | % Reduction | Reference |

| ASK1 Inhibitor | Rat In Vivo I/R | 10 mg/kg | 17.7 ± 2.0% | 11.6 ± 1.0% | 34.5% | [8] |

| Ischemic Preconditioning (IPC) | Rat In Vivo I/R | 3 cycles of 3 min occlusion/5 min reperfusion | 17.7 ± 2.0% | 10.2 ± 1.7% | 42.4% | [8] |

| SB 239063 | Rat In Vivo I/R | Not Specified | Not Specified | 10.6 ± 1.5% | Not Specified | [10] |

| Insulin | Rat In Vivo I/R | Not Specified | Not Specified | 7.9 ± 0.9% | Not Specified | [10] |

Table 3: Modulation of Inflammatory and Oxidative Stress Markers

| Marker | Experimental Model | Change in IRI Control Group | Therapeutic Intervention | Effect of Intervention | Reference |

| TNF-α mRNA | Rat Brain I/R | 5-fold increase at 6h | - | - | [3] |

| IL-1β mRNA | Rat Brain I/R | 12-fold increase at 24h | - | - | [3] |

| IL-6 mRNA | Rat Brain I/R | 25-fold increase at 6h | - | - | [3] |

| TNF-α | Human AMI | High levels in patients with reperfusion injury | - | - | [4] |

| Malondialdehyde (MDA) | Human AMI | Significantly higher vs. controls | - | - | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ischemia-reperfusion injury.

1. In Vivo Rodent Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the surgical procedure to induce myocardial infarction in rats or mice.

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used.

-

Anesthesia: Anesthesia is induced with isoflurane (4-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

-

Surgical Procedure:

-

The animal is intubated and ventilated.

-

A left thoracotomy is performed in the fourth intercostal space to expose the heart.

-

A 6-0 or 7-0 silk suture is passed around the left anterior descending (LAD) coronary artery.

-

The ends of the suture are passed through a small piece of polyethylene tubing to form a snare.

-

To induce ischemia, the snare is tightened against the epicardial surface. Successful occlusion is confirmed by the appearance of a pale, ischemic area and ST-segment elevation on an electrocardiogram (ECG).

-

The duration of ischemia is typically 30-60 minutes.

-

For reperfusion, the snare is released, allowing blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium and resolution of the ST-segment elevation.

-

The chest is closed in layers, and the animal is allowed to recover. The reperfusion period typically ranges from 2 hours to several days, depending on the study endpoints.

-

2. Ex Vivo Langendorff Isolated Perfused Heart Model

This model allows for the study of direct cardiac effects of interventions without systemic influences.

-

Heart Isolation:

-

The animal is heparinized and anesthetized.

-

The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

-

-

Perfusion:

-

The heart is retrogradely perfused through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

A latex balloon is inserted into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure, heart rate).

-

-

Ischemia-Reperfusion Protocol:

-

After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion is initiated by restarting the flow of the buffer for a specified duration (e.g., 60-120 minutes).

-

3. Measurement of Myocardial Infarct Size (TTC Staining)

Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (pale) myocardial tissue.

-

At the end of the reperfusion period, the LAD is re-occluded.

-

Evans blue dye is injected intravenously or into the aorta to delineate the area at risk (AAR - the area not stained blue).

-

The heart is excised, frozen, and sliced into 2-mm thick transverse sections.

-

The slices are incubated in 1% TTC solution at 37°C for 15-20 minutes.

-

The viable myocardium, containing active dehydrogenase enzymes, reduces TTC to a red formazan precipitate. The infarcted tissue remains pale.

-

The slices are photographed, and the areas of infarction, AAR, and total left ventricle are measured using planimetry software.

-

Infarct size is expressed as a percentage of the AAR.

4. Detection of Apoptosis (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Heart tissue is fixed in formalin and embedded in paraffin.

-

Tissue sections are deparaffinized and rehydrated.

-

The sections are treated with proteinase K to retrieve antigens.

-

The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, is applied to the sections. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The incorporated label is then visualized using a fluorescent or chromogenic detection system.

-

Apoptotic nuclei are identified and quantified by microscopy. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.

Conclusion

Ischemia-reperfusion injury remains a critical area of research with significant unmet clinical needs. Understanding the intricate molecular pathways and employing robust, well-defined experimental models are paramount for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers in the field, offering a synthesis of current knowledge, quantitative data for comparative analysis, and detailed methodologies to ensure rigor and reproducibility in preclinical studies. The continued investigation into novel therapeutic targets and combination therapies holds promise for mitigating the detrimental effects of IRI and improving patient outcomes.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Inflammation in Myocardial Ischemia/Reperfusion Injury: Underlying Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic Inflammation and Reperfusion Injury in Patients With Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potentials of cell death inhibitors in rats with cardiac ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Apoptosis Signal–Regulating Kinase 1 Reduces Myocardial Ischemia–Reperfusion Injury in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An apoptosis signal-regulating kinase 1 inhibitor reduces cardiomyocyte apoptosis and infarct size in a rat ischemia-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Early anti-apoptosis treatment reduces myocardial infarct size after a prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress in myocardial infarction-does it correlate with the cardiac marker troponin? - Int J Clin Biochem Res [ijcbr.in]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Draflazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Draflazine is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs), with a primary affinity for the ENT1 subtype. These transporters are integral membrane proteins that facilitate the bidirectional movement of nucleosides, such as adenosine, across cell membranes. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, which can then activate adenosine receptors to elicit various physiological responses, including cardioprotection.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and its analogs.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound and its analogs is typically quantified through radioligand binding and nucleoside uptake assays. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Affinity of this compound for ENT1

| Preparation | Radioligand | Kᵢ (nM) | Reference |

| Human Myocardium Membranes | [³H]-NBTI | 4.5 | [2] |

| Human Erythrocyte Membranes | [³H]-NBTI | 4.5 | [2] |

| Human Erythrocyte Membranes | [³H]-NBTI | 0.94 | [3] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of an inhibitor. A lower Kᵢ value indicates a higher affinity. [³H]-NBTI (Nitrobenzylthioinosine): A high-affinity radioligand for the ENT1 transporter.

Table 2: Comparative Inhibitory Potency of this compound and Related Compounds

| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity (ENT1/ENT2) |

| This compound | Human ENT1 | [³H]-NBMPR Binding | ~1-5 | High for ENT1 |

| Dipyridamole | Human ENT1 | [³H]-NBMPR Binding | 14 | Non-selective |

| Soluflazine | Human ENT2 | [³H]-Uridine Uptake | - | 0.17 (ENT2 selective) |

| R70527 | Human ENT1 | [³H]-Uridine Uptake | - | 370 (ENT1 selective) |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of a biological process by 50%. [³H]-NBMPR (Nitrobenzylmercaptopurine riboside): A radioligand commonly used to label ENT1.[1][4]

Signaling Pathway and Mechanism of Action